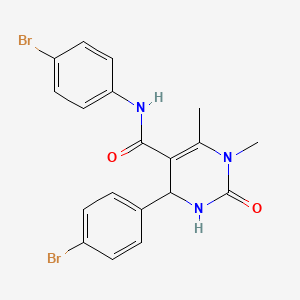
N,6-bis(4-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-bis(4-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromophenyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,6-bis(4-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-bromo-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate. This intermediate is then reacted with 4-bromoaniline to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,6-bis(4-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted derivatives with various functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
N,6-bis(4-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N,6-bis(4-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The bromophenyl groups facilitate binding to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,6-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine: Another bromophenyl-substituted heterocyclic compound with similar applications in medicinal chemistry.
2,6-Bis(bromomethyl)pyridine: A related compound used in the synthesis of complex ligands and materials.
Uniqueness
N,6-bis(4-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both bromophenyl and pyrimidine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
N,6-bis(4-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Br2N3O2/c1-11-16(18(25)22-15-9-7-14(21)8-10-15)17(23-19(26)24(11)2)12-3-5-13(20)6-4-12/h3-10,17H,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMJJBQNYIDYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2,4,6-trichlorophenoxy)propyl]piperidine](/img/structure/B5080918.png)
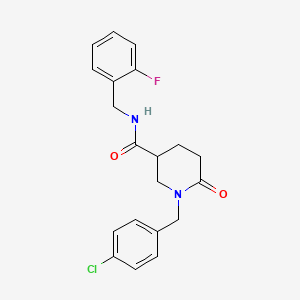
![3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide](/img/structure/B5080932.png)
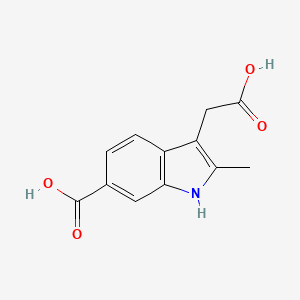
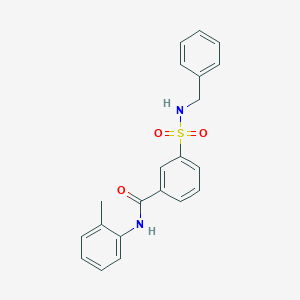
![3,5-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5080949.png)
![1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B5080952.png)
![1-(2-methylphenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5080953.png)


![ethyl 2-[(4,8-dimethyl-2-quinolinyl)thio]propanoate](/img/structure/B5080997.png)
![4-iodo-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5081001.png)
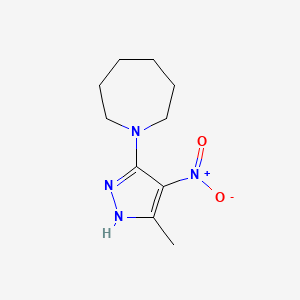
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5081016.png)
